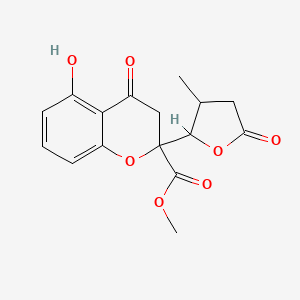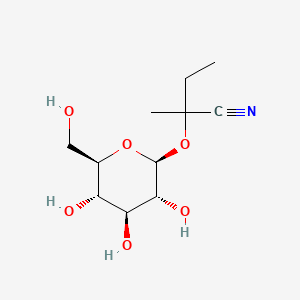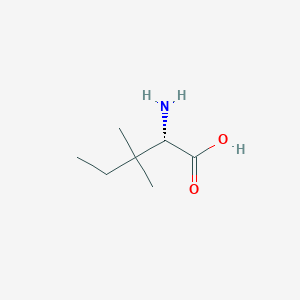
Natrium-Perfluorohexanoat
Übersicht
Beschreibung
Sodium perfluorohexanoate, also known as Sodium perfluorohexanoate, is a useful research compound. Its molecular formula is C6F11NaO2 and its molecular weight is 336.03 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium perfluorohexanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium perfluorohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium perfluorohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltverhalten und Transport
SPFHx ist aufgrund seiner Beständigkeit gegen Hydrolyse, Photolyse und biologischen Abbau persistent in der Umwelt . Diese Eigenschaft macht es zu einem interessanten Forschungsobjekt in Studien zum Umweltverhalten und Transport. Wissenschaftler verwenden SPFHx, um das Bewegungsverhalten und die Langlebigkeit von perfluorierten Verbindungen in verschiedenen Ökosystemen zu verstehen.
Toxikokinetik
Toxikokinetische Studien zu SPFHx befassen sich mit der Absorption, Verteilung, dem Metabolismus und der Ausscheidung in lebenden Organismen . Diese Studien sind entscheidend für die Bewertung der potenziellen Gesundheitsrisiken im Zusammenhang mit der Exposition gegenüber SPFHx und die Entwicklung von Sicherheitsrichtlinien für dessen Verwendung.
Genotoxizitätsbewertung
SPFHx wurde auf sein Potenzial zur Induktion genetischer Mutationen untersucht. Studien wie der Ames-Test und Chromosomenaberrationstests in menschlichen Lymphozyten werden durchgeführt, um die Genotoxizität von SPFHx zu beurteilen . Diese Bewertungen tragen zum umfassenderen Verständnis des Sicherheitsprofils der Verbindung bei.
Industrielle Anwendungen
Aufgrund seiner einzigartigen chemischen und thermischen Stabilität wird SPFHx in verschiedenen industriellen Anwendungen eingesetzt. Seine hydrophoben und oleophoben Eigenschaften machen es zu einer idealen Komponente in Tensiden und Polymeren und sorgen für eine unübertroffene Leistung in diesen Produkten .
Analytische Chemie
SPFHx wird in der analytischen Chemie verwendet, um Detektionsmethoden für perfluorierte Verbindungen zu entwickeln und zu verfeinern. Seine stabile Natur ermöglicht die Prüfung von Techniken wie Flüssigchromatographie und Massenspektrometrie, die für die Umweltüberwachung unerlässlich sind .
Risikobewertung
SPFHx ist Gegenstand von Risikobewertungsstudien aufgrund seines Vorkommens in der Umwelt und seiner potenziellen Auswirkungen auf die Gesundheit. Diese Studien zielen darauf ab, regulatorische Richtlinien zu etablieren und die mit seiner Verwendung und Entsorgung verbundenen Risiken zu managen .
Alternative Fluorierte Technologien
Die Forschung zu alternativen fluorierten Technologien beinhaltet oft SPFHx. Es dient als Vergleichspunkt für neuere, potenziell weniger schädliche Stoffe, die langkettige Perfluoroalkylsäuren in verschiedenen Anwendungen ersetzen könnten .
Studien zu Auswirkungen auf die Gesundheit
SPFHx wird auf seine potenziellen Auswirkungen auf die menschliche Gesundheit untersucht, darunter Immunotoxizität, Schilddrüsen- und Nierenerkrankungen sowie Krebs. Diese Studien sind entscheidend, um die langfristigen Auswirkungen der Exposition zu verstehen und gesundheitspolitische Entscheidungen zu treffen .
Wirkmechanismus
Target of Action
Sodium perfluorohexanoate, a member of the perfluoroalkyl acids (PFAAs) family, primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .
Mode of Action
Sodium perfluorohexanoate interacts with its targets by modulating the expression of TH-responsive genes. This modulation can lead to significant changes in the TH pathway, affecting the normal functioning of the thyroid hormone .
Biochemical Pathways
The primary biochemical pathway affected by sodium perfluorohexanoate is the thyroid hormone pathway . The compound’s interaction with this pathway can lead to changes in the expression of various genes, including Type II and Type III 5′-deiodinases (D2 and D3), cytochrome P450 3A37, neurogranin (RC3), and octamer motif binding factor 1 . These genes play a critical role in the regulation of thyroid hormone levels and their downstream effects.
Result of Action
The action of sodium perfluorohexanoate can lead to various molecular and cellular effects. For instance, it can reduce plasma TH levels in a concentration-dependent manner . It can also induce changes in mRNA levels in the liver and cerebral cortex . These changes can potentially impact various biological processes, including growth and development .
Action Environment
The action, efficacy, and stability of sodium perfluorohexanoate can be influenced by various environmental factors. As a member of the PFAAs family, sodium perfluorohexanoate is known for its environmental persistence, resistance to degradation, and potential to biomagnify in food chains . These characteristics can influence the compound’s environmental distribution and potential for human exposure .
Eigenschaften
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMRWXUIVFZGSD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052856 | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-26-4 | |
| Record name | Sodium undecafluorohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium undecafluorohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM UNDECAFLUOROHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO621FAE3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium perfluorohexanoate interact with other surfactants in solution, and what are the implications of these interactions?
A1: Sodium perfluorohexanoate (FC5) exhibits highly non-ideal mixing behavior with the cationic surfactant cetyltrimethylammonium bromide (C16TAB) in aqueous solutions []. This non-ideal mixing, characterized by a large negative β value in the regular solution model, suggests strong attractive interactions between FC5 and C16TAB. These interactions lead to the formation of various self-assembled structures depending on the total surfactant concentration and mixing ratio. For instance, at low FC5 concentrations (below its critical micelle concentration), adding small amounts of C16TAB induces the formation of large structures like vesicles []. In contrast, when added to pre-formed FC5 micelles (above FC5's critical micelle concentration), C16TAB causes a viscosity increase and eventually phase separation into rodlike micellar solutions []. These findings highlight the potential for tailoring the self-assembly and resulting properties of surfactant mixtures by manipulating the interactions between fluorinated and hydrocarbon surfactants.
Q2: Are there any toxicological studies available for Sodium perfluorohexanoate, and what do they reveal about its safety profile?
A3: Yes, toxicological evaluations of Sodium perfluorohexanoate have been conducted to assess its safety profile. While specific details about the toxicological data are not provided in the abstracts, there are published studies focusing on the oral repeated dose subchronic toxicity, one-generation reproduction toxicity, genotoxicity, and developmental toxicity of Sodium perfluorohexanoate []. These studies provide valuable insights into the potential health effects associated with exposure to this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B1260418.png)

![4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B1260422.png)
![(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid](/img/structure/B1260423.png)



